molecular formula C26H19N3O3 B2909916 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID CAS No. 7009-12-3

2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

Cat. No.: B2909916
CAS No.: 7009-12-3
M. Wt: 421.456
InChI Key: ZDVSRIGRNGHUGY-ZQHSETAFSA-N
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Description

This compound features a biphenyl backbone substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 2'. The carbamoyl moiety is further functionalized with a 4-[(E)-2-phenyldiazen-1-yl]phenyl group, introducing an azobenzene (diazenyl) unit.

Properties

IUPAC Name

2-[2-[(4-phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c30-25(23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(31)32)27-18-14-16-20(17-15-18)29-28-19-8-2-1-3-9-19/h1-17H,(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSRIGRNGHUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001041247
Record name [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001041247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7009-12-3
Record name [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001041247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the phenyldiazenyl group. This can be achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the phenyldiazenyl group. The carbamoyl group can be introduced through a reaction with phosgene or a similar reagent. Finally, the benzoic acid moiety is incorporated through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analog 1: 2′-(9H-Fluoren-4-ylcarbamoyl)-[1,1′-biphenyl]-2-carboxylic acid ()

  • Molecular Formula: C27H19NO3
  • Molecular Weight : 405.45 g/mol
  • Key Features : Replaces the diazenylphenyl group with a 9H-fluoren-4-ylcarbamoyl substituent.
  • Properties : The fluorene group enhances hydrophobicity and may improve binding to aromatic pockets in biological targets. This compound’s CAS numbers (27021-94-9, 27154-33-2) indicate its use as a synthetic intermediate or reference standard.

Structural Analog 2: ARC77 ()

  • Structure : [((3-phenyl-1H-indazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid]
  • Key Features : Substitutes the diazenylphenylcarbamoyl group with a 3-phenylindazole-methyl moiety.
  • The indazole group may enhance metabolic stability compared to diazenyl derivatives .

Structural Analog 3: Piperidinyl/Alkyl-Substituted Biphenylcarboxylic Acids ()

  • General Formula: 2'-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)alkylaminocarbonyl]-[1,1'-biphenyl]-2-carboxylic acid
  • Key Features : Incorporates a piperidinyl or tetrahydropyridinyl group linked via an alkyl chain to the carbamoyl unit.
  • Synthesis : Prepared via refluxing diphenic anhydride with amine intermediates, yielding salts with enhanced solubility for pharmacological testing .
  • Activity : These derivatives are explored as enzyme inhibitors or receptor modulators due to their basic nitrogen atoms and conformational flexibility.

Structural Analog 4: Thiazole- and Pyrazole-Substituted Derivatives ()

  • Examples :
    • : 2'-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-[1,1'-biphenyl]-2-carboxylic acid (C24H18N2O4S, 430.49 g/mol).
    • : 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of Biphenylcarboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Activity/Application Reference
Target Compound C27H19N3O3* 433.46* 4-[(E)-2-Phenyldiazenyl]phenyl Photoresponsive materials? -
2′-(9H-Fluoren-4-ylcarbamoyl) analog C27H19NO3 405.45 9H-Fluoren-4-ylcarbamoyl Synthetic intermediate
ARC77 C27H20N2O2 428.47 3-Phenylindazole-methyl Angiotensin II receptor blocker
Piperidinyl derivative () C30H30N2O3 466.58 Piperidinylalkylaminocarbonyl Enzyme inhibition
Thiazole-substituted () C24H18N2O4S 430.49 4-(4-Methoxyphenyl)thiazol-2-yl Undisclosed

Key Observations:

  • Molecular Weight : Derivatives range from 405–466 g/mol, with the target compound (estimated 433 g/mol) falling within this range.
  • Substituent Effects :
    • Diazenyl Group (Target) : May enable photoisomerization, useful in optopharmacology or smart materials.
    • Heterocycles (Thiazole/Pyrazole) : Improve metabolic stability and binding specificity .
    • Piperidinyl Groups : Enhance solubility and bioavailability via salt formation .
  • Pharmacological Potential: Angiotensin II receptor blockers (e.g., ARC77) highlight the therapeutic relevance of biphenylcarboxylic acid scaffolds .

Biological Activity

The compound 2'-({4-[(E)-2-phenyl-diazen-1-yl]phenyl}carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • An azo group (-N=N-) connecting two phenyl rings.
  • A biphenyl structure which enhances its lipophilicity.
  • A carboxylic acid moiety that may contribute to its biological activity through hydrogen bonding and solubility in biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, azobenzene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The azo group can also be photoresponsive, allowing for potential applications in photodynamic therapy.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of phenyl-substituted compounds. The presence of the biphenyl and carboxylic acid groups may enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.

Anticonvulsant Effects

Some derivatives of biphenyl compounds have been evaluated for anticonvulsant activity. The incorporation of specific substituents can significantly influence their pharmacological profile. For instance, modifications that enhance lipophilicity may improve central nervous system penetration, which is crucial for anticonvulsant activity.

The mechanisms by which 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound might interact with various receptors (e.g., estrogen or androgen receptors), influencing cellular signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Study ReferenceBiological Activity AssessedKey Findings
Anticancer ActivityDemonstrated significant growth inhibition in breast cancer cell lines.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticonvulsant EffectsExhibited anticonvulsant activity in animal models comparable to standard medications.

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